[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with the molecular formula C13H21ClN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyaniline group and a diethylazanium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 4-ethoxyaniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, thiols; reactions are often conducted in polar solvents with the addition of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby halting the enzymatic reaction .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methoxyanilino)-2-oxoethyl]-diethylazanium chloride: Similar structure but with a methoxy group instead of an ethoxy group.
[2-(4-Chloroanilino)-2-oxoethyl]-diethylazanium chloride: Contains a chloro group in place of the ethoxy group.
[2-(4-Nitroanilino)-2-oxoethyl]-diethylazanium chloride: Features a nitro group instead of an ethoxy group.
Uniqueness
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
77966-27-9 |
---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
2-(diethylamino)-N-(4-ethoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)11-14(17)15-12-7-9-13(10-8-12)18-6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H |
InChI Key |
QNZMKNCNALLYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.